molecular formula C16H21N3S B7019046 N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,2,4,5-tetrahydro-3-benzothiepin-5-amine

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,2,4,5-tetrahydro-3-benzothiepin-5-amine

Cat. No.: B7019046
M. Wt: 287.4 g/mol
InChI Key: XDSWPXGFRUMBGJ-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,2,4,5-tetrahydro-3-benzothiepin-5-amine is a complex organic compound that features a pyrazole ring and a benzothiepin structure

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,2,4,5-tetrahydro-3-benzothiepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S/c1-12-14(10-18-19(12)2)9-17-16-11-20-8-7-13-5-3-4-6-15(13)16/h3-6,10,16-17H,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSWPXGFRUMBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC2CSCCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,2,4,5-tetrahydro-3-benzothiepin-5-amine typically involves the alkylation of pyrazoles with bromomethyl compounds using bases like potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,2,4,5-tetrahydro-3-benzothiepin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce fully saturated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,2,4,5-tetrahydro-3-benzothiepin-5-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological and catalytic functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,2,4,5-tetrahydro-3-benzothiepin-5-amine is unique due to its combined pyrazole and benzothiepin structures, which confer distinct chemical and biological properties

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